molecular formula C7H6N2O3 B14846504 5-Amino-4-formylnicotinic acid

5-Amino-4-formylnicotinic acid

Cat. No.: B14846504
M. Wt: 166.13 g/mol
InChI Key: GYCJUUKLHGCYBW-UHFFFAOYSA-N
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Description

5-Amino-4-formylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the 5th position and a formyl group at the 4th position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-formylnicotinic acid typically involves multi-step organic reactions. One common method includes the nitration of nicotinic acid, followed by reduction to introduce the amino group. The formyl group can be introduced through formylation reactions using reagents such as formic acid or formamide under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired compound. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: It can participate in substitution reactions where the amino or formyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

5-Amino-4-formylnicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-4-formylnicotinic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 5-Aminonicotinic acid
  • 4-Formylnicotinic acid
  • Nicotinic acid

Comparison: 5-Amino-4-formylnicotinic acid is unique due to the presence of both amino and formyl groups on the nicotinic acid ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

5-amino-4-formylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H6N2O3/c8-6-2-9-1-4(7(11)12)5(6)3-10/h1-3H,8H2,(H,11,12)

InChI Key

GYCJUUKLHGCYBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)N)C=O)C(=O)O

Origin of Product

United States

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